1-Methoxy-2-methylpropan-2-ol hafnium
Description
Significance of Group IV Metal Alkoxides in Contemporary Chemical Research
Group IV metals, including titanium (Ti), zirconium (Zr), and hafnium (Hf), form a class of compounds known as metal alkoxides, which are characterized by a central metal atom bonded to one or more alkoxy groups (-OR). These compounds are of considerable interest in contemporary chemical research due to their utility as versatile precursors for the synthesis of metal oxides. The hydrolytic sensitivity of metal alkoxides makes them particularly suitable for sol-gel processes and chemical vapor deposition techniques. Furthermore, the Lewis acidic nature of Group IV metal(IV) complexes opens up a range of catalytic applications. mdpi.com Their reactivity and volatility can be tuned by modifying the steric and electronic properties of the alkoxide ligands, making them highly adaptable for various applications. mdpi.com
Overview of Hafnium Alkoxides as Advanced Precursors
Hafnium alkoxides, such as hafnium tetra-tert-butoxide (Hf(OtBu)4), are crucial precursors for depositing hafnium oxide (HfO2) thin films. researchgate.net HfO2 is a high-k dielectric material, meaning it has a higher dielectric constant than silicon dioxide (SiO2), which has traditionally been used as the gate insulator in transistors. The ability to deposit ultrathin, uniform, and conformal HfO2 films is critical for the fabrication of next-generation semiconductor devices. royalsocietypublishing.org Hafnium alkoxides are favored as precursors in deposition techniques like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD) due to their volatility and ability to undergo clean decomposition, leaving behind high-purity hafnium oxide. ereztech.com The choice of precursor is critical as it must be thermally stable enough to be transported to the substrate but reactive enough to deposit the desired film at a suitable temperature. royalsocietypublishing.org
Scope and Research Focus on 1-Methoxy-2-methylpropan-2-ol Hafnium Analogues
The specific compound of interest, Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV), also known as Hf(mmp)4, is a notable example of a hafnium alkoxide precursor. ereztech.comereztech.com Research in this area focuses on synthesizing and characterizing such precursors to optimize their properties for specific deposition processes. This includes studying their thermal stability, volatility, and reactivity.
A comparison with other hafnium precursors, such as hafnium amides (e.g., TDMAH, TEMAH), reveals trade-offs in properties. While hafnium amides can be used for deposition at lower temperatures, alkoxides like Hf(mmp)4 offer different reactivity profiles. mocvd-precursor-encyclopedia.de For instance, the onset of HfO2 growth with Hf(NMe2)4 occurs at a lower temperature (200-300°C) compared to Hf(mmp)4 (300-400°C). mocvd-precursor-encyclopedia.de The growth rate for HfO2 from Hf(mmp)4 reaches a maximum in the 400-500°C range. mocvd-precursor-encyclopedia.de
The development of heteroleptic precursors, which contain a mixture of different ligands, is also an active area of research. These compounds, such as those combining cyclopentadienyl and alkoxide ligands, are designed to fine-tune the precursor's properties to achieve better performance in ALD and MOCVD processes. researchgate.netresearchgate.netaalto.fi
Below is a data table summarizing the physical and chemical properties of Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV).
| Property | Value |
| Synonyms | Hafnium MMP, Hf(mmp)4, Tetrakis(1-methoxy-2-methyl-2-propanolate)hafnium |
| CAS Number | 309915-48-8 |
| Molecular Formula | C20H44HfO8 |
| Molecular Weight | 591.05 g/mol |
| Appearance | Liquid |
| Melting Point | -5 °C (23 °F) |
| Boiling Point | 135 °C (275 °F) at 7.6 mmHg |
| Sensitivity | Moisture, Heat |
The following table provides a comparative overview of deposition characteristics for Hf(mmp)4 and a common hafnium amide precursor.
| Precursor | Deposition Technique | Deposition Temperature Range (°C) | Key Characteristics |
| Hf(mmp)4 | MOCVD | 300 - 500 | Kinetically controlled growth at 300-400°C; diffusion-controlled growth at 400-500°C. mocvd-precursor-encyclopedia.de |
| Hf(NMe2)4 (TDMAH) | MOCVD | 200 - 500 | Lower onset temperature for growth; wider diffusion-controlled growth window (300-500°C). mocvd-precursor-encyclopedia.de |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H12HfO2 |
|---|---|
Molecular Weight |
282.63 g/mol |
IUPAC Name |
hafnium;1-methoxy-2-methylpropan-2-ol |
InChI |
InChI=1S/C5H12O2.Hf/c1-5(2,6)4-7-3;/h6H,4H2,1-3H3; |
InChI Key |
UMOPHIZEKUZHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC)O.[Hf] |
Origin of Product |
United States |
Structural Characterization and Coordination Chemistry of Hafnium Alkoxides with Branched Alcohol Ligands
Ligand Design Principles for Enhanced Performance
The design of ligands is a cornerstone in tailoring the properties of metal complexes for specific applications. In the case of hafnium alkoxides, which are pivotal precursors for the deposition of high-κ dielectric hafnium oxide (HfO₂) thin films via methods like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapour Deposition (MOCVD), the ligand architecture directly influences precursor volatility, thermal stability, and reactivity. ereztech.com
Steric and Electronic Effects of Alkoxy Ligands
The physical and chemical properties of hafnium(IV) alkoxide complexes are profoundly influenced by the steric and electronic nature of the alkoxy ligands. nih.gov The size and branching of the alkyl group in the alcohol precursor play a critical role in determining the final structure and reactivity of the resulting hafnium complex. mdpi.com
Steric Effects: The steric bulk of a ligand refers to the spatial volume it occupies around the central metal atom. For hafnium alkoxides, increasing the steric hindrance of the ligand, for example by using branched structures like that of 1-methoxy-2-methylpropan-2-olate, tends to prevent the formation of polymeric or oligomeric structures through bridging oxygen atoms. This leads to the formation of monomeric complexes, which are generally more volatile—a crucial property for CVD and ALD precursors. ereztech.comresearchgate.net The significant steric demand of bulky ligands can enforce lower coordination numbers on the hafnium center, preventing the metal from achieving its typically higher coordination states. researchgate.net For instance, the use of the bulky 1-methoxy-2-methylpropan-2-olate ligand in Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) results in a liquid precursor with a boiling point of 135 °C at 7.6 mmHg, indicating a relatively volatile, likely monomeric species. ereztech.comereztech.com
Electronic Effects: The electronic effect of a ligand relates to its ability to donate or withdraw electron density from the metal center. Alkoxy ligands are strong σ-donors. The inductive effect of the alkyl group can subtly modify the electron density at the oxygen atom, thereby influencing the strength of the Hafnium-Oxygen (Hf-O) bond. While the bond dissociation energies for various hafnium alkoxides like methoxide (B1231860), isopropoxide, and tert-butoxide show negligible differences, the ligand's structure primarily dictates reactivity through steric factors rather than electronic ones. mdpi.com
Polydentate and Chelating Ligands in Hafnium Coordination
Ligands capable of binding to a central metal atom through more than one donor site are termed polydentate or chelating ligands. youtube.com This action of forming a ring-like structure with the metal ion is known as chelation. youtube.com Chelate complexes exhibit enhanced thermodynamic stability compared to analogous complexes with monodentate ligands, a phenomenon known as the "chelate effect". youtube.com
In hafnium chemistry, the use of strong chelating agents is a common strategy to create stable, well-defined molecular species, including polynuclear oxo clusters. nih.govacs.org While the 1-methoxy-2-methylpropan-2-olate ligand in Hf(mmp)₄ primarily functions as a monodentate ligand through its alkoxide oxygen, the presence of an ether oxygen within the ligand backbone introduces the potential for intramolecular coordination. If the ether oxygen also binds to the hafnium center, the ligand would act as a bidentate chelator, forming a stable six-membered ring. However, without definitive structural data, this remains a hypothetical coordination mode.
The broader field of hafnium coordination chemistry extensively utilizes polydentate ligands to control the metal's coordination environment and to construct complex architectures. nih.govacs.org These ligands can be designed with varying numbers of donor atoms and flexible or rigid backbones to enforce specific geometries and coordination numbers on the hafnium(IV) center. acs.org
Molecular Structure Elucidation
Determining the precise molecular structure of a compound like Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) is essential for understanding its properties and reactivity. This is achieved through a combination of spectroscopic techniques and diffraction studies.
Spectroscopic Analysis (NMR, IR, Mass Spectrometry)
Spectroscopic methods provide detailed information about the connectivity and chemical environment of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing hafnium alkoxide complexes in solution. For Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV), the ¹H NMR spectrum is expected to show distinct signals for the different types of protons in the ligand. Although specific data for this compound is not publicly detailed, a supplier confirms that its ¹H NMR conforms to the expected structure. ereztech.com Based on analogous compounds, one would anticipate signals corresponding to the two equivalent methyl groups, the methylene (B1212753) (-CH₂-) group, and the methoxy (B1213986) (-OCH₃) group, with chemical shifts and integrations consistent with the formula Hf(OC(CH₃)₂CH₂OCH₃)₄. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. For hafnium alkoxides, the IR spectrum is characterized by strong absorptions corresponding to C-H, C-O, and Hf-O stretching vibrations. The C-H stretching bands from the alkyl groups typically appear in the 2850-3000 cm⁻¹ region. Strong C-O stretching vibrations are expected around 1000-1200 cm⁻¹. The Hf-O stretching frequencies, which are direct indicators of the metal-ligand bond, are typically observed in the lower frequency region of the spectrum, generally between 400 and 700 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its composition. For a compound like Hf(mmp)₄, with a molecular weight of 591.05 g/mol , the mass spectrum would be expected to show a molecular ion peak corresponding to this mass. ereztech.comereztech.com Fragmentation patterns would likely involve the sequential loss of the 1-methoxy-2-methyl-2-propoxy ligands.
| Technique | Compound | Observed/Expected Features |
|---|---|---|
| ¹H NMR (in C₆D₆) | Hf(OtBu)₄ | δ 1.33 (s, 36H) nih.gov |
| Hf(mmp)₄ | Expected signals for -C(CH₃)₂, -CH₂-, and -OCH₃ protons. Confirmed to conform to structure. ereztech.com | |
| IR Spectroscopy | General Hf Alkoxides | Characteristic bands: ν(C-H) at ~2850-3000 cm⁻¹, ν(C-O) at ~1000-1200 cm⁻¹, ν(Hf-O) at ~400-700 cm⁻¹. |
| Hf(mmp)₄ | Expected to show strong absorptions in the regions typical for C-H, C-O, and Hf-O bonds. | |
| Mass Spectrometry | Hf(mmp)₄ | Expected Molecular Ion Peak [M]⁺ at m/z ≈ 591.05. ereztech.comereztech.com |
| General Hf Alkoxides | Fragmentation often involves loss of alkoxide ligands or alkyl groups. |
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and coordination geometry. mdpi.commdpi.com While a crystal structure for the liquid compound Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) has not been reported, studies on other crystalline hafnium complexes, including those with chelating ligands, provide valuable insight into the structural possibilities. nih.govacs.org
For example, X-ray studies on a pentanuclear hafnium oxo cluster revealed hafnium atoms in eight-coordinate, bi-capped distorted environments with Hf-O bond lengths ranging from approximately 2.16 Å to 2.21 Å. nih.govacs.org In another study of hafnium complexes, a trigonal-prismatic arrangement of six hafnium atoms was observed. acs.org These studies demonstrate the structural flexibility of hafnium and its ability to form complex, high-coordination number structures, particularly when stabilized by chelating or bridging ligands. nih.govacs.org For a simple, monomeric tetra-coordinate complex like Hf(mmp)₄, a distorted tetrahedral geometry around the central hafnium atom would be the most probable arrangement in the solid state.
Coordination Geometries and Numbers in Hafnium(IV) Complexes
The hafnium(IV) ion is a hard Lewis acid with a relatively large ionic radius, which allows it to exhibit a range of coordination numbers, typically from 4 to 8, with 6 and 8 being quite common. nih.govacs.org The coordination number and the resulting geometry of a hafnium(IV) complex are dictated primarily by the steric and electronic properties of the surrounding ligands. semanticscholar.orgnih.gov
With small, monodentate ligands, hafnium can achieve high coordination numbers, often leading to oligomeric or polymeric structures. However, as established, the use of sterically demanding, branched alkoxide ligands like 1-methoxy-2-methylpropan-2-olate is a strategy to favor lower coordination numbers and enforce monomeric structures. For Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV), a coordination number of four is implied by the stoichiometry, which would likely result in a tetrahedral geometry.
In complexes with polydentate ligands, hafnium readily displays higher coordination numbers. For instance, hafnium has been observed in eight-coordinate environments with geometries described as bi-capped distorted O₈ or in six-coordinate trigonal-prismatic arrangements within clusters. nih.govacs.org The specific geometry adopted is a fine balance between maximizing coordination to the electropositive metal center and minimizing steric repulsion between the bulky ligands.
| Hafnium Complex Type | Typical Coordination Number | Common Geometries | Example / Reference |
|---|---|---|---|
| With bulky, monodentate alkoxides (e.g., Hf(mmp)₄) | 4 (Inferred) | Tetrahedral (Predicted) | Based on stoichiometry ereztech.comereztech.com |
| Polynuclear oxo clusters with chelating ligands | 8 | Bi-capped distorted O₈ | {Hf₅} cluster nih.govacs.org |
| Polynuclear oxo clusters with chelating ligands | 6 | Trigonal-prismatic | {Hf₆} cluster acs.org |
| Carboxylate clusters | 7, 8 | Distorted polyhedra | [Hf₆(O)₄(OH)₄(i-C₃H₇CO₂)₁₂] semanticscholar.org |
Dynamic Behavior and Fluxionality in Solution
Hafnium alkoxides, including those with branched ligands like 1-methoxy-2-methylpropan-2-ol, exhibit dynamic behavior in solution. This fluxionality is primarily associated with intramolecular and intermolecular exchange processes, which can be readily studied using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The nature and rate of these processes are influenced by temperature, solvent, and the steric bulk of the alkoxide ligands.
One of the key fluxional processes observed in hafnium alkoxide systems is the exchange between terminal and bridging alkoxide groups in oligomeric species. acs.org In solution, monomeric hafnium alkoxides can exist in equilibrium with dimeric or larger aggregates. In such aggregates, alkoxide ligands can bridge two or more hafnium centers. At elevated temperatures, the rate of exchange between these terminal and bridging positions can become rapid on the NMR timescale, leading to the observation of time-averaged signals for the alkoxide ligands. Upon cooling, the exchange slows down, and distinct signals for the chemically inequivalent terminal and bridging ligands may be resolved.
For instance, studies on related zirconium and hafnium isopropoxide complexes have shown that the coordination environment of the metal center is highly dynamic. NMR spectroscopy of dimeric species like [Hf(OiPr)3(thd)]2 (where thd is a chelating ligand) revealed dynamic behavior in solution. utwente.nl This is analogous to the potential behavior of hafnium alkoxides with other branched ligands. The exchange of ligands can occur through dissociative or associative mechanisms, often involving coordination of a solvent molecule to transiently expand the coordination sphere of the hafnium center.
Another aspect of fluxionality in these systems involves the rotation around metal-oxygen bonds. While rotation about a simple metal-alkoxide bond is typically very fast, hindered rotation can be observed in sterically congested molecules. ilpi.com The bulky nature of the 1-methoxy-2-methylpropan-2-ol ligand could potentially lead to such hindered rotation, which would be observable by variable-temperature NMR studies.
The dynamic behavior of hafnium complexes is not limited to ligand exchange. In some cases, entire structural rearrangements can occur. For example, five-coordinate hafnium species, if formed, are known to be highly fluxional, rapidly interconverting between trigonal bipyramidal (TBP) and square pyramidal (SP) geometries via processes like the Berry pseudorotation. ilpi.com While tetrakis(alkoxides) of hafnium are typically four-coordinate in their monomeric form, interactions with solvents or other species in solution can lead to higher coordination numbers and associated fluxionality.
| Spectroscopic Observation | Inferred Dynamic Process | Influencing Factors |
| Coalescence of NMR signals upon heating | Rapid exchange between terminal and bridging ligands | Temperature, Concentration |
| Broadening of NMR signals at intermediate temperatures | Intermediate exchange rate on the NMR timescale | Steric bulk of ligands |
| Appearance of multiple distinct signals at low temperature | "Frozen" structure with inequivalent ligand environments | Solvent coordinating ability |
Oligomerization and Aggregation Phenomena
Hafnium alkoxides display a strong tendency to form oligomeric species in solution, a phenomenon driven by the electrophilicity of the hafnium(IV) center and its desire to expand its coordination number beyond four. The most common form of aggregation is the formation of dimers through bridging alkoxide ligands, where an oxygen atom of an alkoxide group on one hafnium atom coordinates to an adjacent hafnium atom.
The degree of oligomerization is highly dependent on several factors:
Steric Bulk of the Ligand: Large, bulky ligands such as tert-butoxide or, potentially, 1-methoxy-2-methylpropan-2-ol, can sterically hinder the formation of higher-order aggregates. While hafnium isopropoxide exists as a dimer, the more sterically demanding hafnium tert-butoxide is typically monomeric. The branched nature of the 1-methoxy-2-methylpropan-2-ol ligand would be expected to limit the degree of oligomerization, favoring monomeric or at most dimeric species in non-coordinating solvents.
Solvent: The coordinating ability of the solvent plays a crucial role. In donor solvents like alcohols or ethers, solvent molecules can coordinate to the hafnium center, satisfying its coordination demand and breaking up oligomeric structures. This complexation with solvent molecules can lead to the formation of monomeric adducts, such as Hf(OR)4·(Solvent)n, which enhances the solubility and reduces the viscosity of the solution. google.com
Concentration: As expected, higher concentrations of the hafnium alkoxide in solution will favor the formation of aggregates, shifting the equilibrium from monomeric to oligomeric species.
The formation of these aggregates is not static. There is often a dynamic equilibrium between monomers, dimers, and potentially higher oligomers in solution. This equilibrium is a key aspect of their solution chemistry and influences their reactivity in processes like sol-gel synthesis or chemical vapor deposition.
In some cases, particularly in the presence of moisture or upon reaction with other ligands, the aggregation can proceed further to form oxo-alkoxide clusters. These are larger aggregates where hafnium centers are bridged by both alkoxide and oxo (O2-) ligands. For example, complex hafnium-oxo clusters with five ({Hf5}) or six ({Hf6}) hafnium atoms have been synthesized and structurally characterized, demonstrating the intricate aggregation possibilities in hafnium chemistry. acs.orgnih.gov These clusters represent a more extensive form of aggregation beyond simple alkoxide-bridged dimers or trimers.
| Factor | Influence on Aggregation | Example/Observation |
| Ligand Steric Hindrance | Increased bulkiness disfavors aggregation | Hf(OtBu)4 is monomeric, while less hindered alkoxides form oligomers. |
| Solvent Coordinating Ability | Donor solvents break down aggregates | Solvents with free electron pairs (e.g., alcohols, ethers) can coordinate to Hf, breaking oligomer bonds. google.com |
| Concentration | Higher concentration favors aggregation | Follows Le Chatelier's principle for monomer-oligomer equilibrium. |
| Presence of Reactants (e.g., Water) | Can lead to formation of oxo-clusters | Hydrolysis and condensation reactions lead to M-O-M linkages. utwente.nl |
Mechanistic Investigations of 1 Methoxy 2 Methylpropan 2 Ol Hafnium Decomposition and Reactivity
Thermal Decomposition Pathways and Kinetics
The thermal stability of hafnium precursors is a critical factor in thin film deposition processes, as it dictates the temperature window for controlled film growth. Uncontrolled thermal decomposition can lead to impurities and non-uniform film formation. The decomposition of 1-methoxy-2-methylpropan-2-ol hafnium can be considered in two primary environments: the gas phase, relevant to precursor delivery and gas-phase reactions in the deposition chamber, and the solid state, which can be a factor in precursor storage and vaporization.
While specific kinetic data for the thermal decomposition of this compound is not extensively documented in publicly available literature, general principles of thermal decomposition of metal alkoxides and comparative studies with other hafnium precursors provide valuable insights.
In the gas phase, the thermal decomposition of metal alkoxides can proceed through various pathways, often involving the cleavage of metal-oxygen or carbon-oxygen bonds. For hafnium alkoxides, the stability is influenced by the nature of the alkyl group. In the case of this compound, the ligand is a tertiary alkoxide with an ether functionality.
Studies comparing different hafnium precursors have shown that the onset of HfO₂ growth using Hf(mmp)₄ occurs in the temperature range of 300–400°C, which is indicative of the temperature at which significant gas-phase decomposition or surface reaction begins. mocvd-precursor-encyclopedia.de This is a higher temperature range compared to hafnium amide precursors, which can deposit films at temperatures as low as 200–300°C. mocvd-precursor-encyclopedia.de The region of diffusion-controlled growth from a fully decomposed Hf(mmp)₄ precursor is observed in a narrow window between 400 and 500°C. mocvd-precursor-encyclopedia.de
The decomposition mechanism likely involves the elimination of stable organic molecules. For tertiary alkoxides, β-hydride elimination is not possible. Therefore, decomposition may proceed through other pathways such as the formation of isobutene and methanol, or other fragmentation products of the mmp ligand. The presence of the ether group might also influence the decomposition pathway, potentially leading to more complex fragmentation patterns.
Table 1: Comparative Thermal Properties of Hafnium Precursors
| Precursor | Abbreviation | Typical Deposition Temperature (°C) | Notes |
| Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) | Hf(mmp)₄ | 300-500 | Higher onset temperature for growth compared to amides. mocvd-precursor-encyclopedia.de |
| Tetrakis(dimethylamido)hafnium(IV) | TDMAH | 200-300 | Lower deposition temperature window. mocvd-precursor-encyclopedia.de |
| Hafnium tetra-tert-butoxide | Hf(OtBu)₄ | ~400 | Decomposition provides sufficient oxygen for stoichiometric HfO₂. rutgers.edu |
The solid-state decomposition of this compound is relevant to its storage and handling. As a liquid with a melting point of -5°C, it is generally handled in a liquid state. ereztech.com However, prolonged storage at elevated temperatures could lead to degradation. The primary concerns in the condensed phase are hydrolysis from trace moisture and thermal pyrolysis. balazs.com
Decomposition in the solid or liquid state can lead to the formation of non-volatile residues and alter the vapor pressure of the precursor, impacting its delivery to the deposition reactor. balazs.com While specific studies on the solid-state decomposition of Hf(mmp)₄ are scarce, it is known that hafnium alkoxides are sensitive to moisture and heat. ereztech.com
Hydrolytic Stability and Reactivity
The reaction of metal alkoxides with water, or hydrolysis, is a fundamental process in sol-gel synthesis and can be a critical factor in ALD processes where water is often used as the oxygen source. The hydrolytic stability of this compound is influenced by the steric bulk of the ligands and the electrophilicity of the hafnium center.
The general mechanism for the hydrolysis of a hafnium alkoxide, Hf(OR)₄, involves the nucleophilic attack of a water molecule on the hafnium center, followed by the protonation of an alkoxide ligand and its subsequent elimination as an alcohol. This process can proceed stepwise, leading to the formation of various hafnium hydroxo-alkoxide intermediates, such as Hf(OR)₃(OH), Hf(OR)₂(OH)₂, and so on.
For this compound, the reaction can be represented as:
Hf(mmp)₄ + x H₂O → Hf(mmp)₄₋ₓ(OH)ₓ + x mmpH
These intermediates are often unstable and can undergo condensation reactions (olation or oxolation) to form hafnium-oxo bridges (Hf-O-Hf), leading to the formation of oligomers and eventually a hafnium oxide network. In aqueous solutions, the pH plays a significant role in determining the nature of the hafnium hydro-complexes, with species like Hf(OH)₆²⁻ being proposed as precursors to HfO₂ nanoparticle formation in hydrothermal synthesis. rsc.org
The steric hindrance provided by the bulky 1-methoxy-2-methylpropan-2-olate ligands can slow down the rate of hydrolysis compared to less hindered alkoxides, allowing for better control over the reaction.
The controlled hydrolysis of hafnium alkoxides is the basis for the sol-gel synthesis of hafnium oxide materials. By carefully controlling the water-to-precursor ratio, solvent, temperature, and pH, the hydrolysis and condensation reactions can be managed to produce HfO₂ nanoparticles, gels, or films with desired properties.
In the context of material synthesis, the hydrolysis of this compound would lead to the formation of hafnium hydroxide (B78521) or hydrated oxide species, which upon heating would dehydrate and crystallize into hafnium oxide. The formation of tetragonal or monoclinic phases of HfO₂ can be influenced by the synthesis conditions. rsc.org
Surface Reaction Mechanisms in Thin Film Deposition
In ALD and MOCVD, the surface reactions of the precursor on the substrate are paramount in determining the film's properties. For this compound, the reactions on a hydroxylated surface (e.g., Si-OH) are of particular interest.
Theoretical studies on similar hafnium alkoxides, such as hafnium methoxide (B1231860) (Hf(OMe)₄) and hafnium isopropoxide (Hf(OⁱPr)₄), on hydroxylated Si(100) surfaces provide a model for the likely surface reaction mechanism. mdpi.com The process is expected to begin with the chemisorption of the Hf(mmp)₄ molecule onto the surface, where the hafnium atom coordinates with a surface hydroxyl group. mdpi.com
This is followed by a ligand exchange reaction, where a proton from a surface hydroxyl group transfers to one of the mmp ligands, forming the alcohol 1-methoxy-2-methylpropan-2-ol (mmpH), which then desorbs. This leaves a hafnium sub-alkoxide species chemically bonded to the surface. This half-reaction is a key step in the ALD cycle. The subsequent introduction of an oxygen source, such as water, would then react with the remaining mmp ligands to form HfO₂ and more mmpH.
The activation energy for these surface reactions is influenced by the size and structure of the alkoxide ligands. For hafnium methoxide, the activation energy for the first ligand exchange reaction is reported to be low, around 5.4 kJ/mol. mdpi.com For the bulkier hafnium isopropoxide, the reaction proceeds through a two-step process with a small activation energy of 3.0 kJ/mol for the initial transformation. mdpi.com It is expected that the sterically demanding 1-methoxy-2-methylpropan-2-olate ligand would also influence the energetics and kinetics of the surface reactions.
Ligand Exchange and Redistribution Reactions
Ligand exchange reactions are fundamental to the surface chemistry of Hf(mmp)₄ in ALD and can also occur in the gas phase. libretexts.org These reactions involve the substitution of one or more mmp ligands with a different ligand.
The most critical ligand exchange reaction is the one that drives the ALD process, occurring between the precursor and the surface. As described in section 4.3.2, the mmp ligand is exchanged for a surface oxygen atom upon reaction with a hydroxyl group, releasing the protonated ligand as an alcohol. mdpi.com
Surface-O-Hf(mmp)₃* + H₂O(g) → Surface-O-Hf(OH)₃* + 3 mmp-H(g)
Theoretical and Computational Studies of Hafnium Alkoxide Chemistry
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the energetics and reaction pathways of hafnium alkoxide precursors in deposition processes.
Recent studies have utilized DFT to examine the initial surface reactions of a series of homoleptic hafnium precursors on hydroxylated Si(100) surfaces. mdpi.comresearchgate.net These theoretical investigations have shown that hafnium amides generally exhibit higher reactivity compared to hafnium alkoxides and halides. mdpi.comresearchgate.net For alkoxide precursors with similar thermal stabilities, the size of the alkoxide ligand is a determining factor in their reactivity. mdpi.comresearchgate.net
To assess the thermal stability of these precursors, their bond dissociation energies (BDEs) have been calculated. The BDE for hafnium alkoxides is defined as the energy required to dissociate the bond between the hafnium atom and the alkoxide groups. mdpi.com
| Precursor | Average BDE (kJ/mol) |
| Hafnium Methoxide (B1231860) (Hf[OMe]₄) | 448 |
| Hafnium Isopropoxide (Hf[OⁱPr]₄) | 451 |
| Hafnium tert-Butoxide (Hf[OᵗBu]₄) | 454 |
This table presents the calculated average Bond Dissociation Energies (BDEs) for a selection of homoleptic hafnium alkoxide precursors. The data indicates negligible differences in the thermal stabilities of these compounds. mdpi.com
DFT calculations are instrumental in modeling the reaction pathways of hafnium alkoxide precursors during ALD. These calculations can elucidate the chemisorption and surface reaction mechanisms. For instance, studies on hafnium tert-butoxide have involved calculations of reaction energies and transition states to support experimental observations. ua.edu The reaction energy profiles for the chemisorption and surface reactions of various hafnium alkoxides on a fully hydroxylated Si(100) surface have been mapped out, providing a deeper understanding of the ligand exchange reactions that are fundamental to the ALD process. researchgate.net
DFT can also be used to predict spectroscopic parameters, such as vibrational frequencies, which can aid in the interpretation of experimental data from techniques like infrared spectroscopy. ua.edu By calculating the vibrational spectra of precursor molecules and their surface-adsorbed species, it is possible to identify reaction intermediates and products. ua.edu
Molecular Dynamics Simulations for Dynamic Behavior
While specific molecular dynamics (MD) simulations for "1-Methoxy-2-methylpropan-2-ol hafnium" are not available, MD simulations are a valuable tool for studying the dynamic behavior of materials at the atomic level. For related materials, such as hafnium dioxide, MD simulations performed with machine learning-derived inter-atomic potentials have been used to elucidate structural properties of amorphous and liquid states with near ab initio precision. arxiv.org Such simulations can provide insights into diffusion constants and structural factors that are in good agreement with experimental data. arxiv.org
Cluster Models and Surface Interactions
To study the interaction of hafnium alkoxide precursors with surfaces, computational models often employ either cluster models or periodic slab models. Cluster models, such as a Si₉H₁₂ cluster to represent a silicon surface, have been used to investigate the reaction mechanisms of HfO₂ ALD. mdpi.com However, for larger precursors, these smaller cluster models may not be sufficient. mdpi.com
Periodic condition DFT calculations with slab models are also utilized to analyze the chemisorption and surface reactions of hafnium alkoxides on hydroxylated Si(100) surfaces. mdpi.com These models allow for a more realistic representation of the substrate and have been used to study the influence of different ligands on the reactivity of homoleptic hafnium precursors. mdpi.com
Ligand Field Theory and Bonding Analysis
Ligand Field Theory (LFT) is a model that describes the bonding, orbital arrangement, and other characteristics of coordination complexes. wikipedia.org It is an application of molecular orbital theory to transition metal complexes and provides a framework for understanding their electronic properties. wikipedia.org LFT explains how the d-orbitals of the central metal ion are affected by the surrounding ligands. purdue.edu
A DFT-based frontier orbital analysis has been applied to hafnium complexes to understand the bonding characteristics. For example, in certain hafnium hydrazide complexes, this analysis has established bonding through one sigma and two pi orbitals and revealed a high polarity of the metal-nitrogen bond. While this is not a hafnium alkoxide, it demonstrates the application of bonding analysis to hafnium chemistry.
Advanced Applications of 1 Methoxy 2 Methylpropan 2 Ol Hafnium As a Chemical Precursor
Precursors for Atomic Layer Deposition (ALD) of Hafnium-Based Materials
Atomic Layer Deposition is a sophisticated thin-film deposition technique that relies on sequential, self-limiting surface reactions to build films with atomic-level precision. The choice of precursor is critical to the success of the ALD process, requiring a compound with sufficient volatility, thermal stability, and appropriate surface reactivity. Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV), also known as Hf(mmp)₄, has been identified as a viable precursor for the ALD of hafnium-based films. ereztech.com
High-κ Dielectric Films (e.g., HfO₂)
Hafnium dioxide (HfO₂) is a cornerstone material in modern microelectronics, serving as a high-κ dielectric to replace traditional silicon dioxide in transistors, which allows for smaller and more efficient devices. harvard.edu ALD is the preferred method for depositing the ultra-thin, conformal HfO₂ layers required for these applications. Hf(mmp)₄ has been successfully utilized as a precursor for the ALD of HfO₂ films. ereztech.com The process typically involves alternating pulses of the Hf(mmp)₄ precursor and a co-reactant, such as water, into the deposition chamber. The self-limiting nature of the ALD reactions ensures precise control over the film thickness, which is crucial for gate dielectric performance. uwo.ca
Hafnium Carbide (HfC) and Nitride (HfN) Films
While ALD is a capable technique for depositing a variety of materials, the specific application of Hf(mmp)₄ for the deposition of hafnium carbide (HfC) or hafnium nitride (HfN) films is not prominently documented in current research literature. Studies on the ALD of conductive and insulating hafnium nitrides typically employ different classes of precursors, such as homoleptic tetrakis(dialkylamido)hafnium complexes with ammonia (B1221849) or plasma-based co-reactants. harvard.edud-nb.info Similarly, research into HfC deposition often focuses on Chemical Vapor Deposition (CVD) methods using precursors like hafnium(IV) chloride. sciopen.com The suitability and reaction mechanisms of Hf(mmp)₄ for depositing high-purity HfC and HfN via ALD remain an area for further investigation.
Process Optimization and Film Quality Control
Optimizing the ALD process is essential for achieving high-quality films with desired properties. Key parameters that require careful control include the substrate temperature, precursor and co-reactant pulse lengths, and purge durations. The substrate temperature must be maintained within the "ALD window," a range where the precursor is reactive enough to chemisorb to the surface but not so high as to cause thermal decomposition, which would lead to uncontrolled CVD-like growth. harvard.edutue.nl
For an alkoxide precursor such as Hf(mmp)₄, a significant challenge in film quality control is the management of impurities, particularly carbon. Incomplete reactions between the precursor's organic ligands and the co-reactant can lead to carbon incorporation in the deposited HfO₂ film, which can degrade its dielectric properties. harvard.edu Process optimization, therefore, involves ensuring complete surface reactions through sufficiently long pulse and purge times to remove all byproducts before the next cycle begins. The quality of the resulting film is assessed through various characterization techniques, including Rutherford backscattering spectrometry (RBS) to determine stoichiometry and impurity levels, and electrical measurements to evaluate its dielectric performance. harvard.eduuwo.ca
Precursors for Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition is another cornerstone technique for thin-film fabrication, valued for its ability to produce high-quality films at relatively high deposition rates. In MOCVD, an organometallic precursor is used. Hf(mmp)₄ has proven to be an effective precursor for the MOCVD of hafnium-based coatings. ereztech.comresearchgate.net
Deposition of Metal Oxide and Carbide Coatings
Hf(mmp)₄ is utilized as a precursor in MOCVD processes to deposit hafnium oxide (HfO₂) thin films. ereztech.com Research comparing Hf(mmp)₄ with other precursors, such as the alkylamide Tetrakis(dimethylamido)hafnium [Hf(NMe₂)₄], has provided insights into its deposition characteristics. The MOCVD process using Hf(mmp)₄ demonstrates distinct temperature-dependent growth regimes. mocvd-precursor-encyclopedia.de
The growth of HfO₂ films from Hf(mmp)₄ is subject to kinetic control at lower temperatures (300–400°C), where the deposition rate is highly dependent on temperature. mocvd-precursor-encyclopedia.de At higher temperatures (400–500°C), the process transitions to a diffusion-controlled growth regime, where the deposition rate becomes less dependent on temperature and is instead limited by the transport of the precursor to the substrate surface. mocvd-precursor-encyclopedia.de This behavior contrasts with that of Hf(NMe₂)₄, which allows for deposition at lower temperatures and over a wider temperature range. mocvd-precursor-encyclopedia.de
| Precursor | Kinetic Control Temperature Range (°C) | Diffusion Control Temperature Range (°C) |
|---|---|---|
| Hf(mmp)₄ | 300 - 400 | 400 - 500 |
| Hf(NMe₂)₄ | 200 - 300 | 300 - 500 |
Data sourced from Roberts et al. as cited in mocvd-precursor-encyclopedia.de mocvd-precursor-encyclopedia.de
Regarding carbide coatings, the use of Hf(mmp)₄ for the CVD of hafnium carbide is not well-documented. The established methods for HfC CVD typically rely on the reaction of hafnium(IV) chloride (HfCl₄) with a carbon source like methane in a hydrogen atmosphere. sciopen.com
Selectivity in CVD Processes
Selective deposition—the ability to deposit a material on one substrate but not on another—is a highly desirable capability in semiconductor manufacturing as it can simplify fabrication processes. Achieving selectivity in CVD can be challenging. However, a water-free, pulsed CVD process using metal alkoxide precursors offers a potential route to inherent selectivity.
While specific studies on Hf(mmp)₄ for selective deposition were not identified, research on a similar hafnium alkoxide, Hafnium tert-butoxide [Hf(OᵗBu)₄], demonstrates the principle. ucsd.edu In this process, the oxide film is formed through the thermal decomposition of the precursor alone, without the need for a water co-reactant. This allows for selective deposition on reactive surfaces like silicon while avoiding deposition on non-reactive, passivated surfaces. ucsd.eduresearchgate.net The mechanism relies on the differential reactivity of the substrate surfaces with the precursor and its decomposition products. This approach, demonstrated with Hf(OᵗBu)₄, suggests that other alkoxides like Hf(mmp)₄ could potentially be used in similar selective CVD processes, although specific process development would be required. ucsd.edu
Catalytic Applications in Polymerization
Hafnium-based complexes are recognized for their significant catalytic activity in various polymerization reactions. The compound 1-methoxy-2-methylpropan-2-ol hafnium, as a hafnium alkoxide, is a precursor to catalytically active species that drive the formation of high-value polymers. Its performance is often characterized by high activity and the ability to control polymer microstructure.
The ring-opening polymerization (ROP) of cyclic esters is a primary method for producing biodegradable and biocompatible aliphatic polyesters, such as polylactide (PLA) and polycaprolactone (PCL). mdpi.com Hafnium complexes, including alkoxide derivatives, are effective catalysts for this transformation. The catalytic cycle typically proceeds through a coordination-insertion mechanism, where the cyclic ester monomer coordinates to the Lewis acidic hafnium center before the alkoxide group initiates the ring-opening.
The high oxophilicity of hafnium can sometimes lead to the formation of stable, inactive hafnium-oxygen bonds. mdpi.com However, the specific ligand environment, such as the 1-methoxy-2-methylpropan-2-olate group, can modulate the electrophilicity of the hafnium center, balancing the need for monomer activation with the requirement for efficient propagation. mdpi.com Research on various mono(imidazolin-2-iminato) hafnium complexes has shown that these catalysts are active for the ROP of ε-caprolactone, with some dimeric complexes exhibiting living and immortal polymerization characteristics. mdpi.com This allows for the synthesis of polymers with controlled molecular weights and narrow dispersity, as well as the creation of block copolymers. mdpi.com
| Hafnium Catalyst Type | Monomer | Key Findings | Polymer Properties |
|---|---|---|---|
| Mono(imidazolin-2-iminato) Hafnium Complexes | ε-Caprolactone | All tested complexes were active catalysts. mdpi.com | Controlled molecular weight, potential for block copolymers. mdpi.com |
| Dimeric Hafnium Complexes | ε-Caprolactone, rac-Lactide | Demonstrated living and immortal polymerization. mdpi.com | Enabled synthesis of PCL-b-PLA block copolymers. mdpi.com |
| General Hafnium Alkoxides | Cyclic Esters | Catalysis proceeds via coordination-insertion mechanism. nih.gov | Produces biodegradable aliphatic polyesters. mdpi.com |
Hafnium-based catalysts are pivotal in the industrial production of polyolefins. nih.gov While metallocene and post-metallocene hafnium complexes are more commonly cited, hafnium alkoxides like this compound can serve as precursors for generating the catalytically active species, often through reaction with a cocatalyst such as an alkylaluminum compound. google.comresearchgate.net These catalysts are employed in a wide range of applications, from producing high-density polyethylene (HDPE) to isotactic polypropylene (iPP). nih.gov
In the copolymerization of propylene with higher α-olefins (e.g., 1-octene, 1-dodecene), pyridylamidohafnium catalysts have demonstrated the ability to produce a series of copolymers with varied comonomer incorporation, high molecular weights, and narrow molecular weight distributions under mild conditions. mdpi.com The incorporation of these comonomers is crucial for creating polypropylene-based elastomers with excellent mechanical properties. mdpi.com Hafnium catalysts often exhibit different performance characteristics compared to their zirconium analogues, a phenomenon sometimes referred to as the "hafnium effect." nih.gov Generally, hafnocenes may show higher regioselectivity but can experience a faster decline in performance at elevated temperatures compared to zirconocenes. mdpi.com
| Catalyst System | Monomer(s) | Polymer Product | Key Performance Aspects |
|---|---|---|---|
| Pyridylamidohafnium | Propylene, Higher α-Olefins (C8-C20) | Polypropylene-based elastomers | High comonomer incorporation, high molecular weight, narrow MWD. mdpi.com |
| Hafnium Metallocenes | Propylene | Isotactic Polypropylene (iPP) | Performance decline can be more marked at higher temperatures vs. Zr catalysts. nih.govmdpi.com |
| Pincer-type Hafnium Complexes | Ethylene, Propylene | Ethylene/Propylene Copolymers | Exhibited moderate activity in copolymerization. mdpi.com |
| Supported Organohafnium Catalysts | Ethylene, 1-Octene | Polyethylene, Copolymers | Surface manipulation can significantly enhance activity and selectivity. osti.gov |
The design of the ligand framework around the hafnium center is critical for catalyst performance. For a precursor like this compound, the alkoxide ligand would be replaced or modified during activation, but the initial structure influences the generation of the active site. The performance of hafnium catalysts is strongly dependent on the electrophilicity of the metal center, which is a function of both the ligand and the metal itself. mdpi.com
Quantitative structure–activity relationship (QSAR) models for a series of hafnocene/zirconocene pairs in propylene polymerization indicate a strong link between catalyst electrophilicity and stereoselectivity, chain termination mechanisms, and insertion errors. nih.govmdpi.com The choice of cocatalyst is also crucial, as different activators can lead to the formation of multiple active species with varying polymerization behaviors. researchgate.net For supported catalysts, the nature of the support (e.g., sulfated alumina vs. sulfated zirconia) can modulate the ion-pairing energetics and ligand architecture, leading to large variations in activity and comonomer incorporation. osti.gov
Role in Sol-Gel Synthesis of Advanced Ceramics and Nanomaterials
The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel). Hafnium alkoxides, such as this compound, are ideal precursors for this process due to their controlled reactivity with water.
Hafnium oxide (HfO₂) is a technologically important material with a high dielectric constant, excellent thermal stability, and a wide band gap, making it suitable for applications in microelectronics and optics. nih.gov The sol-gel method provides a low-temperature route to synthesize HfO₂ nanoparticles. nih.govresearchgate.net
The process begins with the hydrolysis of the hafnium alkoxide precursor, this compound, upon the addition of water. This is followed by a polycondensation reaction, where Hf-OH-Hf bridges are formed, leading to a three-dimensional oxide network. nih.gov By carefully controlling reaction parameters such as precursor concentration, pH, and temperature, both the size and the crystalline phase (monoclinic or tetragonal) of the resulting HfO₂ nanocrystals can be tailored. researchgate.netsemanticscholar.org For instance, studies using hafnium tetrachloride (HfCl₄) as a precursor have shown that higher temperatures and longer reaction times favor the formation of the monoclinic phase. semanticscholar.org
| Synthesis Method | Hafnium Precursor | Key Parameters | Resulting Nanomaterial |
|---|---|---|---|
| Polymerized Complex (PC) Sol-Gel | Hafnium (IV) chloride | Heat treatment at 500-800 °C. researchgate.net | HfO₂ nanoparticles (4-11 nm) with monoclinic and cubic phases. researchgate.net |
| Hydrothermal Route | Hafnium tetrachloride | Aging temperature, NaOH concentration, reaction time. semanticscholar.org | Phase-pure tetragonal or monoclinic HfO₂ nanoparticles. semanticscholar.org |
| Nonaqueous Sol-Gel | HfCl₄·2THF in benzyl alcohol | In-situ water formation. ugent.be | 5-10 nm HfO₂ nanocrystals. ugent.be |
| Sol-Gel / Electrospinning | Hafnium (IV) chloride | Thermal treatment at 800 °C. nih.gov | Crystalline HfO₂ hollow fibers. nih.gov |
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal nodes or clusters connected by organic linkers. mdpi.comrsc.org Hafnium-based MOFs are particularly noted for their exceptional chemical, thermal, and mechanical stability. rsc.orgcam.ac.uk
In the synthesis of Hf-MOFs, a hafnium precursor like this compound can serve as the source for the hafnium-oxo clusters that form the nodes of the framework. mdpi.com The synthesis is typically carried out under solvothermal conditions, where the precursor, the organic linker (e.g., a tetracarboxylate), and a modulator are heated in a solvent. The hafnium alkoxide hydrolyzes and condenses to form inorganic building blocks (e.g., Hf₆O₄(OH)₄ clusters) which then coordinate with the organic linkers to assemble the final porous framework. mdpi.com The resulting Hf-MOFs, such as Hf-NU-1000, exhibit high surface areas and can act as highly efficient heterogeneous catalysts for reactions like the chemical fixation of CO₂ into cyclic carbonates. northwestern.edu
| MOF Name | Hafnium Precursor Type | Organic Linker | Key Feature/Application |
|---|---|---|---|
| Hf-NU-1000 | Hafnium (IV) Chloride | 1,3,6,8-tetrakis(p-benzoic acid)pyrene (H₄TBAPy) | High stability; efficient acid catalyst for CO₂ fixation. northwestern.edu |
| csq-MOF-1 | Hafnium (IV) Chloride | Flexible tetracarboxylate linker | Mesoporous structure with triangular and hexagonal channels. mdpi.com |
| UiO-66(Hf) | Hafnium (IV) Chloride | Terephthalic acid | High chemical, thermal, and mechanical stability. rsc.orgcam.ac.uk |
Future Research Directions and Emerging Trends
Development of Novel Ligand Architectures for Tailored Reactivity
A primary area of future investigation is the rational design of new ligand architectures to precisely control the reactivity, volatility, and thermal stability of hafnium precursors. The characteristics of a hafnium precursor are significantly influenced by the size and thermal stability of its ligands. For alkoxide precursors with similar thermal stabilities, the ligand size is a crucial factor in determining their reactivity. researchgate.net Conversely, for hafnium halides, which have ligands of comparable sizes, reactivity is mainly governed by their thermal stability. researchgate.net
Research is moving towards heteroleptic precursors, which contain different types of ligands within the same molecule. This approach offers a higher degree of tunability over the precursor's properties compared to homoleptic precursors (which have identical ligands). For instance, by incorporating sterically bulky groups, it's possible to reduce the precursor's reactivity, which can be advantageous for achieving more controlled film growth in processes like atomic layer deposition (ALD). Conversely, introducing more labile (easily displaced) ligands can enhance reactivity at lower temperatures.
Future work will likely involve a systematic study of how subtle changes in the electronic and steric properties of the alkoxide ligands affect the precursor's decomposition pathways and surface reactions. For example, incorporating fluorine atoms into the ligand structure can increase volatility, while the strategic placement of donor atoms can influence the coordination geometry around the hafnium center, thereby altering its reactivity. This tailored approach will be critical for developing next-generation precursors for specific applications.
In-situ Characterization Techniques for Mechanistic Elucidation
A comprehensive understanding of the reaction mechanisms at the molecular level is still limited, despite numerous experimental studies on processes like hafnium oxide (HfO₂) ALD. mdpi.com This is partly due to the lack of in-situ techniques to monitor surface reactions during the initial stages of the deposition process. uwo.ca Future research will increasingly rely on advanced in-situ characterization techniques to provide real-time insights into the chemical and physical transformations occurring during film deposition.
Techniques such as ambient pressure X-ray photoelectron spectroscopy (AP-XPS) are proving invaluable for studying the surface chemistry during ALD in real-time. acs.orgacs.org For example, AP-XPS can monitor the removal of native oxides from a substrate and the adsorption of the hafnium-containing precursor simultaneously. acs.org Other in-situ methods like infrared absorption spectroscopy can identify gas-phase species present during deposition, offering clues about reaction byproducts and precursor decomposition pathways. aip.org
The data below illustrates the type of information that can be obtained from in-situ studies, in this case, the growth rate of hafnium oxide films using different precursors and deposition conditions.
| Precursor | Deposition Temperature (°C) | Growth Rate (Å/cycle) |
| Tetrakis(diethylamino)hafnium | 300 | ~1.4 |
| Tetrakis(ethylmethylamino)hafnium | 100 | Not specified |
This table is for illustrative purposes and combines data from different studies to show the type of comparative analysis that is valuable in the field.
Future efforts will focus on combining multiple in-situ techniques to obtain a more complete picture of the deposition process. For instance, coupling a quartz crystal microbalance (QCM) with mass spectrometry can provide simultaneous information on film growth rate and the composition of desorbed species.
Computational Advancements in Predicting Precursor Behavior
Computational modeling, particularly using density functional theory (DFT), is becoming an essential tool for predicting the behavior of hafnium precursors and guiding experimental efforts. mdpi.com These theoretical studies can provide insights into precursor stability, reaction pathways, and surface chemistry that are often difficult to obtain experimentally. mdpi.com
DFT calculations can be used to determine bond dissociation energies (BDEs), which provide a measure of the thermal stability of a precursor. mdpi.com For example, calculations have shown that there are negligible differences in the BDEs of common hafnium alkoxide precursors like Hf[OMe]₄, Hf[OⁱPr]₄, and Hf[OᵗBu]₄, suggesting that the size of the ligands has a more significant impact on their surface reaction energy barriers than their thermal stability. mdpi.com
The table below presents a comparison of calculated bond dissociation energies for different types of hafnium precursors.
| Precursor Type | Example Precursor | Average Bond Dissociation Energy (kJ/mol) |
| Alkoxide | Hf[OMe]₄ | 448 |
| Alkoxide | Hf[OⁱPr]₄ | 451 |
| Alkoxide | Hf[OᵗBu]₄ | 454 |
| Amide | Hf[NMe₂]₄ | 347 |
| Amide | Hf[NEt₂]₄ | 339 |
Data compiled from theoretical calculations to illustrate the comparative thermal stabilities of different precursor families.
Future computational work will focus on developing more accurate models that can account for the complex interactions between the precursor, the substrate, and the co-reactants under realistic process conditions. mdpi.com This includes modeling the entire ALD cycle and predicting the properties of the resulting thin films. Machine learning algorithms may also be employed to screen large numbers of potential ligand structures and identify promising candidates for synthesis.
Sustainable Synthesis Methods for Hafnium Alkoxides
The increasing use of hafnium compounds in industrial applications necessitates the development of more sustainable and environmentally friendly synthesis methods. Traditional routes for producing metal alkoxides can involve hazardous reagents and generate significant waste.
Future research will explore "green" chemistry approaches to synthesize hafnium alkoxides. This includes the use of non-toxic solvents, renewable starting materials, and more energy-efficient reaction conditions. Electrochemical synthesis is one promising alternative that offers both environmental and economic advantages over conventional thermal methods. mdpi.com This technique involves the anodic dissolution of hafnium metal in an alcohol-based electrolyte to directly produce the corresponding alkoxide. mdpi.com
Another area of focus is the development of solvent-free synthesis methods, which can significantly reduce the environmental impact of the production process. Additionally, research into catalytic routes for alkoxide synthesis could lead to more efficient and selective reactions.
Expanded Applications in Emerging Technologies
While hafnium oxide is well-established in the semiconductor industry, ongoing research is exploring the use of hafnium alkoxides as precursors for a wider range of applications. The unique electronic, optical, and chemical properties of hafnium-based materials make them attractive for various emerging technologies. nih.gov
One of the most exciting new areas is the development of ferroelectric hafnium oxide (HfO₂) thin films. These materials have the potential to revolutionize memory technologies by enabling the creation of non-volatile, low-power, and high-speed memory devices. The properties of these films are highly dependent on the deposition process and the specific hafnium precursor used.
Other potential applications for hafnium-based materials derived from alkoxide precursors include:
Catalysis: Hafnium-based catalysts are being investigated for a variety of organic transformations. acs.orgnih.gov
Optical Coatings: The high refractive index and wide bandgap of HfO₂ make it an excellent material for anti-reflective and high-reflectivity coatings. nih.gov
Biomedical Applications: Hafnium oxide nanoparticles are being explored for use as radiosensitizers in cancer therapy and as contrast agents in medical imaging due to their high atomic number and biocompatibility. nih.gov
Sensors: Hafnium-based materials are being incorporated into sensors for detecting various gases and biological molecules. acs.orgnih.gov
Future research will focus on optimizing the properties of hafnium-based materials for these specific applications by carefully controlling the precursor chemistry and the deposition process.
Q & A
Q. What are the optimal methods for synthesizing hafnium oxide thin films with controlled crystallinity for electronic applications?
Hafnium oxide (HfO₂) thin films are typically synthesized via reactive high-power impulse magnetron sputtering (HiPIMS). Key parameters include oxygen partial pressure (5–20%) and substrate temperature (300–500°C) to stabilize the ferroelectric orthorhombic phase. Post-deposition annealing at 400–600°C under inert atmospheres (e.g., N₂) enhances phase purity. Electrode clamping during annealing (e.g., using TiN substrates) further stabilizes the ferroelectric phase by minimizing stress .
Q. How can phase transitions in hafnium under extreme pressure and temperature conditions be experimentally characterized?
High-pressure diamond anvil cell (DAC) experiments coupled with synchrotron X-ray diffraction (XRD) are used to study α → ω → β phase transitions in hafnium. Shock compression (up to 140 GPa) and resistive heating (up to 2000 K) reveal electrical resistivity changes correlated with structural transformations. Data interpretation requires ab initio molecular dynamics simulations to account for metastable states .
Q. What characterization techniques are critical for analyzing hafnium carbide (HfC) consolidation processes?
High-voltage electropulse consolidation of HfC powders requires microstructural analysis via scanning electron microscopy (SEM) and density measurements (Archimedes’ principle). X-ray tomography can identify porosity, while Vickers hardness tests (20–30 GPa) assess mechanical stability. Process optimization involves balancing pulse duration (1–10 ms) and current density (1–5 kA/cm²) .
Advanced Research Questions
Q. How do oxygen vacancies influence the ferroelectric "wake-up" and "fatigue" effects in hafnium oxide thin films?
Oxygen vacancy migration during electric field cycling drives the wake-up effect (improved polarization) and subsequent fatigue (degradation). In situ X-ray photoelectron spectroscopy (XPS) and positron annihilation spectroscopy map vacancy dynamics. Doping with yttrium (3–5 at.%) reduces vacancy mobility, enhancing endurance (>10¹⁰ cycles) .
Q. What experimental and computational approaches resolve contradictions in hafnium’s electrical conductivity under high pressure?
Discrepancies arise from differing sample purity (≥99.9% Hf required) and pressure gradients in DAC setups. Four-point probe measurements under quasi-hydrostatic conditions (using neon pressure media) improve accuracy. Density functional theory (DFT) models incorporating electron-phonon coupling reconcile experimental resistivity data (e.g., 40 µΩ·cm at 40 GPa) .
Q. Can hafnium-based alloys with monocarbides (e.g., HfC) achieve simultaneous creep resistance and oxidation stability at 1200°C?
Ni-25Cr alloys reinforced with 15 vol.% HfC show promise. Creep testing (ASTM E139) reveals a threshold stress of 80 MPa at 1200°C. Oxidation resistance is enhanced by forming a HfO₂-Cr₂O₃ bilayer scale. However, HfC coarsening above 1100°C necessitates grain boundary engineering via spark plasma sintering (SPS) .
Methodological Challenges and Data Interpretation
Q. How do interfacial defects in hafnium oxide resistive switching devices impact performance uniformity?
Amorphous HfO₂ nanocomposites with controlled oxygen stoichiometry (HfO₂₋ₓ, x ≈ 0.1–0.3) reduce filamentary switching variability. Conductive atomic force microscopy (C-AFM) maps local conductivity, while TEM-EELS identifies oxygen vacancy clusters. Device-to-device variability drops from ±40% to ±10% with 2–3 nm Al₂O₃ interface layers .
Q. What neutron activation techniques quantify trace hafnium isotopes in nuclear reactor materials?
Irradiating Hf samples in a thermal neutron flux (10¹⁴ n/cm²·s) followed by γ-spectroscopy detects ¹⁷⁸mHf (t₁/₂ = 31 y) and ¹⁸⁰mHf (t₁/₂ = 5.5 h). Cross-section discrepancies (e.g., ¹⁷⁹Hf(n,γ) at 0.5–1.2 barn) are resolved using monoenergetic neutron beams from ⁷Li(p,n) reactions .
Tables for Key Data
| Property | HfO₂ Thin Films | HfC Consolidated | Hf Neutron Cross-Section |
|---|---|---|---|
| Critical Parameter | Oxygen Content (20–25 at.%) | Current Density (3 kA/cm²) | Thermal σ (106 barns) |
| Optimal Temp. Range | 400–600°C (Annealing) | 2000–2500°C (SPS) | 0.025 eV (Thermal) |
| Key Measurement Tool | XRD (Orthorhombic Phase) | Vickers Hardness | γ-Spectroscopy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
